molecular formula C4H7ClN4O B1429910 3-Chloro-6-hydrazinylpyridazine hydrate CAS No. 1588441-01-3

3-Chloro-6-hydrazinylpyridazine hydrate

Cat. No. B1429910
M. Wt: 162.58 g/mol
InChI Key: WQGOWXUYMUQNFH-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinylpyridazine hydrate, also known by its IUPAC name 3-Chloro-6-hydrazinopyridazine hydrate, is a chemical compound with the molecular formula C4H7ClN4O . It has an average mass of 162.578 Da and a monoisotopic mass of 162.030838 Da . This compound is used as a research chemical .


Synthesis Analysis

The synthesis of 3-Chloro-6-hydrazinylpyridazine hydrate can be achieved by reacting 3,6-Dichloropyridazine with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-hydrazinylpyridazine hydrate consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 3rd position and a hydrazine group at the 6th position .


Physical And Chemical Properties Analysis

3-Chloro-6-hydrazinylpyridazine hydrate is a solid substance . It has a melting point of 137-141 °C (lit.) . The compound’s molecular formula is C4H7ClN4O, and it has an average mass of 162.578 Da and a monoisotopic mass of 162.030838 Da .

Scientific Research Applications

Molecular Structure and Crystallography

3-Chloro-6-hydrazinylpyridazine hydrate demonstrates interesting molecular structure and crystallography properties. The compound's planar structure and dihedral angle orientation contribute to its unique physical properties. Specifically, studies have shown that the 3-chloro-6-hydrazinylpyridazine unit is planar and the molecules are linked in non-planar dimers via N—H⋯N hydrogen bonds, forming graph-set ring motifs in crystal structures (Ather, Tahir, Khan, & Athar, 2010).

Synthesis of Novel Compounds

3-Chloro-6-hydrazinylpyridazine hydrate is a key intermediate in the synthesis of various novel compounds. It's used in reactions to form isothiocyanate derivatives, pyrimido[4,5-c]pyridazine derivatives, and s-triazolo derivatives. These reactions showcase the compound's versatility in generating new chemical entities with potential applications in pharmaceuticals and material science (Abdel Moneam, 2004).

Derivative Synthesis and Potential Biological Activity

The compound is instrumental in the synthesis of various derivatives, including pyridazinotriazine and other fused compounds. These synthesized derivatives have been evaluated for biological activities such as antiviral properties against hepatitis A virus, indicating potential therapeutic applications (Flefel et al., 2017).

Chemical Structure Analysis and Medicinal Chemistry

In medicinal chemistry, the compound's derivatives, particularly pyridazine analogs, have shown significant importance. Structural analysis, DFT calculations, and Hirshfeld surface studies elucidate the intricate intermolecular interactions and energy frameworks, contributing to our understanding of their pharmaceutical potential (Sallam et al., 2021).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with suitable personal protective equipment, including gloves and eye/face protection .

properties

IUPAC Name

(6-chloropyridazin-3-yl)hydrazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4.H2O/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOWXUYMUQNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-hydrazinylpyridazine hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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